1-Cyclopentyl-3-nitro-1H-pyrazole-5-carboxylic acid

Description

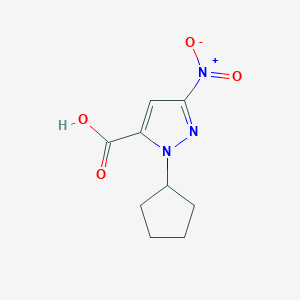

1-Cyclopentyl-3-nitro-1H-pyrazole-5-carboxylic acid is a pyrazole-carboxylic acid derivative characterized by a cyclopentyl group at position 1, a nitro group at position 3, and a carboxylic acid moiety at position 5.

Properties

IUPAC Name |

2-cyclopentyl-5-nitropyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O4/c13-9(14)7-5-8(12(15)16)10-11(7)6-3-1-2-4-6/h5-6H,1-4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAOKOARUVYPHDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Oxidation: The nitro group in the compound can be oxidized to form a nitrate ester.

Reduction: The nitro group can be reduced to an amine using reducing agents like tin chloride or iron in acidic medium.

Substitution Reactions: The carboxylic acid group can undergo substitution reactions with various reagents to form esters or amides.

Common Reagents and Conditions: Typical reagents include nitric acid for nitration, tin chloride for reduction, and acyl chlorides for esterification.

Major Products Formed: Products include nitrate esters, amines, esters, and amides.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The nitro group is believed to play a key role in its biological activity, potentially interacting with enzymes or receptors to modulate biological processes.

Comparison with Similar Compounds

Position and Nature of Substituents

- Cyclopentyl vs. Ethyl/Methyl at Position 1 : The cyclopentyl group in the target compound increases steric hindrance compared to ethyl () or methyl (), which may reduce solubility in aqueous media but enhance lipophilicity for membrane penetration in biological systems .

- Nitro Group at Position 3 vs.

- Carboxylic Acid Modifications : The additional carboxymethyl group in ’s compound introduces a second acidic moiety, likely enhancing water solubility but complicating synthetic purification steps .

Molecular Weight and Reactivity

- The target compound’s higher molecular weight (241.20) compared to ethyl (185.14) and methyl (194.23) analogs reflects the cyclopentyl group’s contribution. This bulk may slow reaction kinetics in nucleophilic substitutions or coupling reactions .

- The trifluoromethyl group in 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid () highlights how electronegative substituents can drastically alter electronic properties, though this compound lacks a nitro group .

Notes

Key Distinctions : The combination of cyclopentyl (position 1) and nitro (position 3) distinguishes the target compound from analogs, impacting steric and electronic profiles.

Research Gaps : Experimental data on solubility, stability, and biological activity are needed to validate hypotheses derived from structural comparisons.

Biological Activity

1-Cyclopentyl-3-nitro-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal and agricultural chemistry due to its notable biological activities. This compound, with a molecular formula of and a molecular weight of approximately 225.20 g/mol, is characterized by a unique pyrazole structure that includes a cyclopentyl group and a nitro substituent. Its potential applications span various fields, particularly in pharmacology for anti-inflammatory and antimicrobial properties.

The presence of the carboxylic acid group in this compound allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. The compound is classified under the CAS number 1006950-89-5, with a predicted density of 1.65 g/cm³ and a boiling point of around 450.3 °C .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. Preliminary studies suggest its efficacy in modulating inflammatory pathways, potentially influencing pain mechanisms . The compound's structure allows it to interact with specific protein targets involved in inflammation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Modulation of inflammatory pathways | |

| Analgesic | Potential pain relief effects | |

| Antimicrobial | Possible activity against bacteria and fungi |

The mechanism of action for this compound involves its interaction with various enzymes and receptors. It may inhibit specific kinases involved in inflammatory responses, thereby reducing cytokine production . For instance, studies have shown that compounds within the pyrazole family can inhibit enzymes such as IKK-2 and p38 MAPK, which are critical in inflammatory signaling pathways.

Case Studies

Case Study 1: Anti-inflammatory Activity

In vitro studies demonstrated that derivatives of pyrazole compounds, including this compound, exhibited IC50 values ranging from nanomolar to micromolar concentrations against pro-inflammatory cytokines like TNFα and IL-6. These findings suggest that the compound could serve as a potential therapeutic agent for inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

Similar structural analogs have shown moderate antimicrobial activity against pathogens such as Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MIC) recorded were around 250 μg/mL, indicating potential for further development as an antimicrobial agent .

Structural Comparisons

The structural uniqueness of this compound can be compared with other pyrazole derivatives:

Table 2: Comparison of Pyrazole Derivatives

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Nitro-1H-pyrazole-3-carboxylic acid | Lacks cyclopentyl group | Simpler structure; different biological profile |

| This compound | Isomeric pyrazole | Different positioning of functional groups |

| 4-Methylthio-1H-pyrazole-3-carboxylic acid | Contains sulfur | Distinct biological activity profile |

Future Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the activity of this compound. Future studies should focus on:

- In vivo testing to confirm efficacy and safety.

- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME) profiles.

- Exploration of synthetic modifications to enhance biological activity or reduce toxicity.

Q & A

Q. What are the established synthetic routes for 1-Cyclopentyl-3-nitro-1H-pyrazole-5-carboxylic acid?

The synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters or cyanoacrylates, followed by nitration and cyclopentyl group introduction. For example, cyclocondensation of ethyl acetoacetate with substituted hydrazines forms the pyrazole core, while nitration at the 3-position is achieved using nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C) . Cyclopentylation may employ cyclopentyl halides or Mitsunobu reactions with triphenylphosphine and diethyl azodicarboxylate (DEAD) .

Q. How can researchers purify and characterize this compound?

Purification is commonly performed via recrystallization using ethanol/water mixtures or chromatographic methods (e.g., silica gel column chromatography with ethyl acetate/hexane gradients). Characterization includes:

- NMR : H and C NMR to confirm substituent positions (e.g., cyclopentyl protons at δ 1.5–2.5 ppm, nitro group deshielding effects) .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

- Elemental analysis : Verification of C, H, N, O percentages against theoretical values .

Q. What safety precautions are critical during handling?

The nitro group confers explosive potential under high heat or friction. Key precautions include:

- Using blast shields and conducting reactions in small batches.

- Wearing nitrile gloves and goggles to prevent skin/eye irritation (Hazard Classifications: Eye Irrit. 2, Skin Irrit. 2) .

- Storing at 2–8°C in amber glass vials to avoid photodegradation .

Advanced Research Questions

Q. How does the cyclopentyl substituent influence the compound’s conformational stability?

X-ray crystallography reveals that the cyclopentyl group induces a boat-like conformation in the pyrazole ring, stabilizing the molecule via van der Waals interactions. Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) show a 15–20 kJ/mol energy barrier for ring puckering, correlating with experimental thermal stability data .

Q. What strategies resolve contradictions in pharmacological activity data?

Discrepancies in enzyme inhibition assays (e.g., COX-2 vs. PDE4) may arise from assay conditions:

- pH sensitivity : The carboxylic acid group’s ionization state (pKa ~3.5) affects binding. Use buffers at pH 7.4 for physiological relevance .

- Metabolite interference : Nitro-reduction metabolites (e.g., amine derivatives) can exhibit off-target activity. Include control experiments with sodium dithionite to reduce nitro groups .

Q. How can computational modeling optimize derivative design for target selectivity?

Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations (AMBER force field) identify key interactions:

- The nitro group forms hydrogen bonds with Arg120 in COX-2 (binding energy: −9.2 kcal/mol).

- Substituent modifications at the 5-carboxylic acid position improve solubility without compromising affinity .

Q. What methods assess the compound’s stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.